Anthracene-2,6-dicarbaldehyde Anthracene-2,6-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17961085
InChI: InChI=1S/C16H10O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-10H
SMILES:
Molecular Formula: C16H10O2
Molecular Weight: 234.25 g/mol

Anthracene-2,6-dicarbaldehyde

CAS No.:

Cat. No.: VC17961085

Molecular Formula: C16H10O2

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Anthracene-2,6-dicarbaldehyde -

Specification

Molecular Formula C16H10O2
Molecular Weight 234.25 g/mol
IUPAC Name anthracene-2,6-dicarbaldehyde
Standard InChI InChI=1S/C16H10O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-10H
Standard InChI Key PUNRKTIWVHIPLU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC3=C(C=CC(=C3)C=O)C=C2C=C1C=O

Introduction

Structural and Chemical Characteristics

Anthracene-2,6-dicarbaldehyde belongs to the family of aromatic dialdehydes, with a molecular weight of 234.25 g/mol. Its structure consists of a central anthracene core—a fused trio of benzene rings—substituted with two aldehyde groups at positions 2 and 6. This arrangement confers distinct electronic properties, including extended π-conjugation and redox activity, which are critical for its functionality in optoelectronic devices .

Molecular and Crystallographic Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₆H₁₀O₂
Molecular Weight234.25 g/mol
CAS Number138308-89-1*
SolubilityLow in water; soluble in DMSO
Melting Point245–250°C (decomposes)

*Note: The CAS number corresponds to Anthracene-2,6-dicarboxylic acid, a common derivative .

The compound’s low solubility in polar solvents arises from its hydrophobic anthracene backbone, while the electron-withdrawing aldehyde groups enhance its reactivity in cross-coupling reactions.

Synthesis and Functionalization

Friedel-Crafts Acylation

A predominant synthesis route involves Friedel-Crafts acylation, where anthracene reacts with acetyl chloride in the presence of Lewis acids like AlCl₃. This method requires precise control to avoid over-acylation or ring degradation. For example, dichloromethane at 0°C yields monoacylated intermediates, which are subsequently oxidized to the dialdehyde using pyridinium chlorochromate (PCC).

Oxidative Formylation

Alternative approaches include directed ortho-metalation (DoM) strategies. Lithiation of anthracene at positions 2 and 6, followed by quenching with dimethylformamide (DMF), produces the dialdehyde in yields exceeding 60%. Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to under 3 hours.

Applications in Advanced Materials

Organic Electronics

Anthracene-2,6-dicarbaldehyde serves as a precursor for emissive layers in organic light-emitting diodes (OLEDs). Its rigid structure minimizes non-radiative decay, enhancing electroluminescence efficiency. In 2024, a study demonstrated that doping this compound into polyfluorene matrices achieved a external quantum efficiency (EQE) of 12.3%.

Photovoltaic Devices

In dye-sensitized solar cells (DSSCs), derivatives of anthracene-2,6-dicarbaldehyde act as sensitizers due to their broad absorption spectra (λₐᵦₛ = 400–550 nm). A 2025 report showed a power conversion efficiency (PCE) of 8.7% when paired with iodine-based electrolytes.

Fluorescent Probes

The compound’s strong blue fluorescence (λₑₘ = 450 nm) makes it suitable for bioimaging. Functionalization with polyethylene glycol (PEG) chains improves water solubility, enabling real-time tracking of cellular uptake in vitro.

Environmental and Toxicological Considerations

Toxicity Profile

While anthracene-2,6-dicarbaldehyde itself exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), its parent hydrocarbon, anthracene, is classified as a Group 3 carcinogen by the IARC . Prolonged exposure to anthracene derivatives may induce oxidative stress via reactive oxygen species (ROS) generation, disrupting adrenergic signaling pathways . Molecular docking studies reveal anthracene’s binding affinity (−6.6 kcal/mol) for human adrenergic receptor β2, implicating potential cardiotoxicity .

Bioremediation Strategies

Fungal manganese peroxidase (MnP) from Lachnellula suecica degrades anthracene derivatives into less toxic metabolites. Docking simulations indicate that anthracene-2,6-dicarboxylic acid, a degradation product, binds MnP with −9.3 kcal/mol affinity, facilitating enzymatic breakdown . Molecular dynamics simulations (100 ns) confirm complex stability, with root-mean-square deviation (RMSD) < 2.0 Å .

Recent Research Advancements

Catalytic Applications

In 2025, a palladium-catalyzed Suzuki-Miyaura coupling of anthracene-2,6-dicarbaldehyde with aryl boronic acids yielded conjugated polymers with tunable bandgaps (1.9–2.5 eV). These materials exhibit potential in flexible electronics.

Supramolecular Chemistry

Self-assembly of anthracene-2,6-dicarbaldehyde into metal-organic frameworks (MOFs) has been achieved using Zn²⁺ nodes. The resulting MOFs demonstrate high CO₂ adsorption capacity (4.2 mmol/g at 298 K), relevant for carbon capture technologies.

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